molecular formula C10H11ClF3NO3 B2665968 2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride CAS No. 2551115-81-0

2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride

Cat. No.: B2665968
CAS No.: 2551115-81-0
M. Wt: 285.65
InChI Key: KKWBCRSXGZXWQY-UHFFFAOYSA-N
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Description

Introduction and Research Context

Historical Development and Discovery

The synthesis of 2-amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid hydrochloride emerged from early 21st-century efforts to optimize fluorinated amino acids for pharmaceutical applications. While the exact date of its first preparation remains undocumented in public databases, its structural analogs—such as 3-(trifluoromethyl)-L-phenylglycine (CAS: 77311-21-8) and 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid (CAS: 1000566-45-9)—were reported between 2007 and 2010. The hydrochloride salt form likely originated from solubility optimization studies, a common strategy for improving the crystallinity and bioavailability of ionizable amino acid derivatives.

Key advancements in its synthesis parallel methodologies developed for related compounds. For instance, mutasynthesis approaches using engineered nonribosomal peptide synthetases (NRPSs) enabled the incorporation of fluorinated phenylglycine residues into glycopeptide antibiotics, demonstrating the feasibility of introducing trifluoromethyl groups into complex peptide backbones. These techniques provided a foundation for the targeted modification of phenylglycine scaffolds, including the addition of methoxy and trifluoromethyl groups at specific aromatic positions.

Position within Trifluoromethylated Amino Acid Research

This compound occupies a niche within trifluoromethylated amino acid research, distinguished by its dual functionalization at the 3- and 4-positions of the phenyl ring. Compared to simpler analogs like N-[4-(trifluoromethyl)phenyl]glycine (CAS: 77311-21-8), the methoxy group introduces steric and electronic effects that modulate π-stacking interactions and hydrogen-bonding capacity. Such modifications are critical in medicinal chemistry, where trifluoromethyl groups enhance metabolic stability and membrane permeability while methoxy groups improve solubility.

Recent studies on fluorinated phenylglycines in glycopeptide antibiotics highlight their role in enhancing antimicrobial activity. For example, fluorinated derivatives of 4-hydroxyphenylglycine (Hpg) showed improved binding to bacterial cell wall precursors, suggesting analogous mechanisms for this compound. Its structural similarity to intermediates in bicyclic heterocycle synthesis—such as 4-methoxy-3-(trifluoromethyl)aniline (CAS: 393-15-7)—further positions it as a versatile building block for antitumor and antiviral agents.

Table 1: Comparative Analysis of Fluorinated Phenylglycine Derivatives
Compound Name Molecular Formula Substituents Key Applications
3-(Trifluoromethyl)-L-phenylglycine C₉H₈F₃NO₂ 3-CF₃, L-configuration Antibiotic synthesis
N-[4-(Trifluoromethyl)phenyl]glycine C₉H₈F₃NO₂ 4-CF₃, N-linked glycine Enzyme substrate studies
Target compound C₁₀H₁₁F₃NO₃·HCl 4-OCH₃, 3-CF₃, hydrochloride salt Drug discovery

Structural Classification in Fluorinated Phenylglycine Derivatives

The molecule belongs to the α-aryl glycine subclass, characterized by a chiral α-carbon bonded to both an amino group and an aromatic ring. Its IUPAC name, 2-amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid hydrochloride, reflects three critical features:

  • Aromatic substitution pattern : The 4-methoxy and 3-trifluoromethyl groups create an ortho-donor-acceptor relationship, polarizing the electron density of the benzene ring. This arrangement influences intermolecular interactions in protein binding pockets.
  • Chiral center : The α-carbon’s configuration (R or S) determines its biological activity, mirroring the enantioselectivity observed in 3-(trifluoromethyl)-L-phenylglycine.
  • Hydrochloride salt : Ionic pairing with HCl improves aqueous solubility, a property critical for in vivo administration and crystallization studies.

Spectroscopic data from related compounds provide indirect structural insights. For example, the SMILES notation for 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid (COC1=C(C=C(C=C1)CC(=O)O)C(F)(F)F) suggests strong infrared absorption bands for C=O (1700–1750 cm⁻¹) and C-F (1100–1200 cm⁻¹). Nuclear magnetic resonance (NMR) spectra would likely show distinct splitting patterns for the methoxy (δ 3.7–3.9 ppm) and trifluoromethyl (δ 125–130 ppm for ¹⁹F NMR) groups.

Research Significance in Medicinal Chemistry

Fluorinated amino acids like this compound are pivotal in addressing pharmacokinetic challenges in drug design. The trifluoromethyl group’s electronegativity and lipophilicity enhance blood-brain barrier penetration, while the methoxy group’s hydrogen-bonding capacity improves target affinity. These attributes make it a candidate for:

  • Antibiotic adjuvants : Analogous to fluorinated Hpg residues in glycopeptide antibiotics, this compound could potentiate vancomycin derivatives against resistant strains.
  • Enzyme inhibitors : The rigid aromatic scaffold may serve as a transition-state mimic in serine protease or kinase inhibition.
  • Positron emission tomography (PET) tracers : ¹⁸F-labeled derivatives could exploit the trifluoromethyl group for in vivo imaging.

Recent biocatalytic advancements, such as cytochrome c~552~-catalyzed N–H carbene insertions, offer routes to enantiopure α-trifluoromethyl amines. Applying these methods to the target compound could streamline the production of non-racemic analogs for structure-activity relationship (SAR) studies.

Relationship to Other Fluorinated Amino Acid Derivatives

The compound’s structural motifs intersect with several classes of fluorinated biomolecules:

  • β-Trifluoromethyl-β-amino alcohols : Derived from reductive amination of α-trifluoromethyl ketones, these compounds share the trifluoromethyl group’s conformational effects but lack the aromatic moiety.
  • 4-Trifluoromethylphenylglycine derivatives : N-substituted variants like N-[4-(trifluoromethyl)phenyl]glycine exhibit altered hydrogen-bonding profiles due to the absence of methoxy groups.
  • Fluorinated anisidines : 4-Methoxy-3-(trifluoromethyl)aniline (CAS: 393-15-7) serves as a precursor in heterocycle synthesis, highlighting the reactivity of its amine group in cyclization reactions.

The hydrochloride salt form distinguishes it from neutral analogs, enabling unique solid-state interactions. X-ray crystallography of similar compounds reveals chloride ions participating in hydrogen-bond networks with amino and carboxyl groups, stabilizing crystal lattices. This property is exploitable in co-crystallization strategies for drug formulation.

Properties

IUPAC Name

2-amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3.ClH/c1-17-7-3-2-5(8(14)9(15)16)4-6(7)10(11,12)13;/h2-4,8H,14H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWBCRSXGZXWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)O)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid; hydrochloride (CAS: 2551115-81-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and stability of organic molecules. The presence of both amino and carboxylic functional groups allows for diverse interactions within biological systems.

PropertyDetails
IUPAC Name 2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid
Molecular Formula C10H10F3N1O2
Molecular Weight 239.19 g/mol
CAS Number 2551115-81-0

Research indicates that compounds with similar structures may interact with Peroxisome Proliferator-Activated Receptors (PPARs) , which are nuclear receptor proteins that regulate gene expression involved in various metabolic processes. Specifically, the compound may function as an agonist for PPARs, influencing pathways associated with inflammation and metabolic regulation.

Target Pathways

  • Inflammation Regulation : The compound has shown potential in modulating central inflammation pathways. This suggests a possible role in conditions characterized by inflammatory responses.
  • Metabolic Pathways : Similar compounds have been implicated in glucose metabolism and lipid homeostasis through PPAR activation.

Enzyme Inhibition

The compound has been studied for its enzyme inhibition properties, particularly against targets involved in metabolic syndromes. For instance, it has demonstrated inhibitory effects on enzymes related to glucose metabolism, which could be beneficial in managing diabetes .

Antioxidant Properties

Preliminary studies indicate that derivatives of this compound exhibit antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is prevalent .

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity
Research has demonstrated that derivatives of 2-amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid exhibit antimicrobial effects against various pathogens. For instance, studies have shown significant inhibition against Gram-positive and Gram-negative bacteria, including strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can improve membrane penetration and bioactivity.

Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it can inhibit the growth of several cancer cell lines. For example, a study reported that related compounds demonstrated cytotoxic effects with mean GI50 values indicating substantial growth inhibition . The mechanisms of action are thought to involve interference with cellular signaling pathways and induction of apoptosis in cancer cells.

Synthetic Chemistry

In synthetic applications, 2-amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various modifications, making it a versatile building block in organic synthesis.

Case Study 1: Antimicrobial Screening

A series of derivatives were synthesized based on the structure of 2-amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid. These derivatives were screened for antimicrobial activity using the well diffusion method. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential for development into new antimicrobial agents .

CompoundMIC (µg/ml)Target Microorganism
Compound A6.25Mycobacterium smegmatis
Compound B12.50Pseudomonas aeruginosa
Compound C25.00Candida albicans

Case Study 2: Anticancer Evaluation

In a study conducted by the National Cancer Institute, various derivatives of the compound were tested against a panel of human tumor cell lines. The results showed that certain derivatives had significant cytotoxic effects, with some exhibiting IC50 values below 20 µM, indicating their potential as lead compounds for further development .

CompoundIC50 (µM)Cancer Cell Line
Derivative X15.72A549 (Lung carcinoma)
Derivative Y18.50MCF7 (Breast carcinoma)
Derivative Z12.00HeLa (Cervical carcinoma)

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound -OCH₃ (4), -CF₃ (3) C₁₀H₁₁ClF₃NO₃ 277.64* High polarity; drug intermediate
2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl -Cl (3,4) C₈H₈Cl₃NO₂ 256.51 Enhanced acidity; research use
2-Amino-2-(2,6-difluorophenyl)acetic acid HCl -F (2,6) C₈H₈ClF₂NO₂ 223.6 Reduced steric hindrance
  • Key Observations: The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects than chlorine or fluorine, increasing the acidity of the acetic acid moiety compared to dichloro/difluoro analogs .

Trifluoromethyl-Substituted Derivatives

Table 2: Trifluoromethyl-Containing Analogs

Compound Name Backbone Structure Substituents (Position) Applications References
Target Compound Acetic acid -CF₃ (3), -OCH₃ (4) Pharmaceutical intermediate
(R)-2-Amino-2-(4-chloro-3-CF₃-phenyl)ethanol HCl Ethanol -CF₃ (3), -Cl (4) Sigma receptor ligands
FTY720 (Sphingosine analog) Propanediol -CF₃ (aromatic) Immunomodulatory drug (S1P receptor)
  • Key Observations: The ethanol backbone in (R)-2-Amino-2-(4-chloro-3-CF₃-phenyl)ethanol HCl reduces acidity compared to the acetic acid derivatives, altering its pharmacokinetic profile . FTY720’s propanediol structure and long alkyl chain enhance lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s polar groups may limit CNS activity .

Methoxy-Substituted Derivatives

Table 3: Methoxy-Containing Analogs

Compound Name Substituents (Position) Key Structural Differences Biological Relevance References
Target Compound -OCH₃ (4), -CF₃ (3) Acetic acid + HCl salt Drug precursor
NE-100 Derivatives (e.g., NE-537) -OCH₃ (4), phenoxy Ethylamine backbone Sigma-1 receptor agonists
  • Key Observations :
    • NE-100 derivatives feature an ethylamine chain instead of acetic acid, enabling stronger sigma-1 receptor binding due to optimal alkyl chain length .
    • The absence of a trifluoromethyl group in NE-537 reduces metabolic stability compared to the target compound.

Q & A

Q. What are the critical synthetic pathways for 2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid hydrochloride, and how can intermediates be validated?

Methodological Answer: The synthesis typically involves:

  • Step 1 : Preparation of the trifluoromethyl-substituted aromatic core via nucleophilic substitution or coupling reactions. For example, 4-methoxy-3-(trifluoromethyl)benzaldehyde (CAS 1134915-25-5) is a key intermediate, as seen in analogous compounds .
  • Step 2 : Introduction of the amino-acetic acid moiety through Strecker synthesis or reductive amination.
  • Step 3 : Hydrochloride salt formation via acid-base reaction.
    Validation : Intermediates should be characterized by 1H/13C/19F NMR to confirm regiochemistry and purity. For example, highlights the use of exact mass spectrometry (e.g., m/z 220.0388) to validate intermediates like 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid .

Q. How can researchers ensure the stability of this compound under experimental conditions?

Methodological Answer:

  • Stability Profiling : Conduct accelerated stability studies under varying pH (2–9), temperature (4°C–40°C), and light exposure.
  • Analytical Tools : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to monitor degradation products. and reference similar hydrochlorides requiring rigorous stability protocols due to hygroscopicity .

Q. What spectroscopic techniques are essential for structural elucidation?

Methodological Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and trifluoromethyl groups (δ -60 to -65 ppm in 19F NMR).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ (theoretical m/z: ~307.08 for C11H12F3NO3·HCl).
  • XRD : For crystalline polymorph identification, as referenced in for analogous hydrochlorides .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to simulate binding to targets such as DDR kinases (referenced in ) .
  • QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. trifluoromethyl) with activity using descriptors like logP and electrostatic potential maps. provides analogs with trifluoromethyl groups for comparison .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Orthogonal Assays : Combine in vitro (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays to validate target specificity.
  • Impurity Analysis : Use LC-MS to rule out batch-to-batch variations (e.g., residual solvents or diastereomers, as noted in ) .

Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for pharmacological activity?

Methodological Answer:

  • Chiral Resolution : Employ chiral HPLC (Chiralpak IA column) or asymmetric catalysis (e.g., Evans oxazolidinones). highlights enantiomerically pure analogs (e.g., (R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid hydrochloride) .
  • Pharmacological Impact : Test enantiomers in receptor-binding assays (e.g., GPCRs) to identify active stereoisomers.

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